molecular formula C19H15N3O2S2 B2420396 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-41-7

3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2420396
CAS No.: 912623-41-7
M. Wt: 381.47
InChI Key: YHGXTXQTXHNFOK-UHFFFAOYSA-N
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Description

3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolo[5,4-b]pyridine moiety, which is a fused heterocyclic system, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.

Preparation Methods

The synthesis of 3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:

    Formation of the thiazolo[5,4-b]pyridine core: This can be achieved through the annulation of a thiazole ring to a pyridine derivative under specific conditions.

    Introduction of the benzenesulfonamide group: This step involves the reaction of the thiazolo[5,4-b]pyridine intermediate with a sulfonamide reagent, such as benzenesulfonyl chloride, under basic conditions.

    Methylation: The final step involves the methylation of the compound to introduce the 3-methyl group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

3-methyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Properties

IUPAC Name

3-methyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-13-5-2-8-16(11-13)26(23,24)22-15-7-3-6-14(12-15)18-21-17-9-4-10-20-19(17)25-18/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGXTXQTXHNFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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